molecular formula C16H18N2O3 B2854290 N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 478259-51-7

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2854290
CAS No.: 478259-51-7
M. Wt: 286.331
InChI Key: FJKZGLZJXQLVFC-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique molecular structure

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

The primary target of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide, also known as N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide, is the serotonin 5-HT2A receptor . This receptor is widely distributed in the cerebral cortex and has been linked to various neuropsychiatric disorders .

Mode of Action

This compound acts as an agonist on the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT2A receptor leads to a series of downstream effects that contribute to the compound’s overall action.

Biochemical Pathways

The activation of the 5-HT2A receptor by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and sensory perception, among other functions.

Pharmacokinetics

It has been observed that the compound can easily cross theblood-brain barrier and accumulate in the brain tissue . Peak drug concentrations were detected 30 minutes after administration in serum and 60 minutes after administration in brain tissue . The parent compound was still present in the brain 8 hours after administration .

Result of Action

The activation of the 5-HT2A receptor by this compound leads to significant inhibitory effects on motor performance and attenuates sensorimotor gating . It also induces changes in neurotransmission that could potentially lead to tolerance development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effects can vary significantly between individuals, possibly due to differences in metabolic rate and route .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 25I-NBOMe, exhibit high binding affinity for serotonin 5-HT2A and 5-HT2C receptors . This suggests that N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide may interact with these and potentially other biomolecules, influencing biochemical reactions.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have effects that change over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide has shown potential biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for further research in the development of new therapeutic agents.

Medicine: The compound's biological activities suggest potential applications in medicine, particularly in the treatment of infections and oxidative stress-related conditions. Further studies are needed to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds such as indole-3-carboxamide and indole-3-acetic acid share structural similarities with N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide.

  • Pyrrole Derivatives: Other pyrrole derivatives, such as pyrrole-2-carboxamide and pyrrole-3-carboxamide, are structurally related.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential biological activities. Its unique structure and reactivity make it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZGLZJXQLVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330703
Record name N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-51-7
Record name N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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